molecular formula C16H12ClN5S B2575588 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine CAS No. 305851-15-4

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B2575588
CAS No.: 305851-15-4
M. Wt: 341.82
InChI Key: FGRWHDBFWQOCPQ-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine is a complex organic compound that features a benzotriazole moiety, a chlorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzotriazole Intermediate: The benzotriazole moiety can be synthesized by reacting o-phenylenediamine with sodium nitrite in acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling the benzotriazole intermediate with the thiazole derivative in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: Application as a catalyst or intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions and influencing various biochemical pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
  • 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

The uniqueness of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5S/c17-11-5-7-12(8-6-11)18-16-19-13(10-23-16)9-22-15-4-2-1-3-14(15)20-21-22/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRWHDBFWQOCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CSC(=N3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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